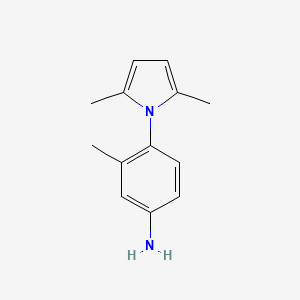

4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methylaniline, commonly known as 2,5-Dimethylpyrazine (2,5-DMP), is a heterocyclic aromatic compound which is classified as an alkylpyrazine. It is an important flavor and fragrance compound found in many food products, such as roasted coffee, cocoa, and beer. It is also used in the pharmaceutical industry as an intermediate for the synthesis of various drugs. 2,5-DMP is a highly versatile compound, and its unique properties make it a useful reagent for a wide range of scientific research applications.

Aplicaciones Científicas De Investigación

Antibacterial Activity

A new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides were prepared and evaluated for their antibacterial activity . Some of these synthesized molecules showed strong antibacterial properties .

Antitubercular Activity

In addition to their antibacterial properties, some of the synthesized molecules also exhibited antitubercular properties .

Inhibition of Enoyl ACP Reductase and DHFR Enzymes

These synthesized molecules underwent further testing for in vitro inhibition of enoyl ACP reductase and DHFR enzymes . The majority of the synthesized molecules exhibited appreciable action against these enzymes .

Molecular Docking Investigation

A molecular docking investigation was conducted to determine the potential mode of action of the synthesized compounds . The results revealed binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites .

Synthesis of 1,2,5-Oxadiazol-3-Amine Derivatives

The reaction of 1,2,5-oxadiazole-3,4-diamine with 2,5-hexanedione was shown to selectively give 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine as a product of the Paal–Knorr reaction .

Monoclonal Antibody Production

Out of the 23,227 chemicals screened in a study, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide was found to increase monoclonal antibody production . The compound suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

Mecanismo De Acción

Target of Action

The compound 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylaniline primarily targets the Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play a crucial role in bacterial growth and replication, making them ideal targets for antibacterial and antitubercular agents .

Mode of Action

4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylaniline interacts with its targets through binding interactions at the active sites of both the DHFR and Enoyl ACP Reductase enzymes . This interaction inhibits the normal function of these enzymes, thereby disrupting the bacterial growth and replication processes .

Biochemical Pathways

The action of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylaniline affects the biochemical pathways associated with the DHFR and Enoyl ACP Reductase enzymes . The inhibition of these enzymes disrupts the synthesis of essential components required for bacterial growth and replication, leading to the death of the bacteria .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely bbb permeant . It is also predicted to be a CYP1A2 inhibitor .

Result of Action

The result of the action of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylaniline is the inhibition of bacterial growth and replication . This is achieved through the disruption of essential biochemical pathways in the bacteria, leading to their death . In addition, the compound has been found to increase monoclonal antibody production in Chinese hamster ovary cell cultures .

Propiedades

IUPAC Name |

4-(2,5-dimethylpyrrol-1-yl)-3-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-9-8-12(14)6-7-13(9)15-10(2)4-5-11(15)3/h4-8H,14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXJDTOMMNRYAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=C(C=C(C=C2)N)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00349522 |

Source

|

| Record name | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylaniline | |

CAS RN |

797806-96-3 |

Source

|

| Record name | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid](/img/structure/B1297156.png)

![3-[(2-Chlorophenyl)methylidene]chromen-4-one](/img/structure/B1297168.png)

![tert-butyl N-{3-[(tert-butoxycarbonyl)amino]-2-hydroxypropyl}carbamate](/img/structure/B1297173.png)

![3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B1297178.png)

![1,3,8-Triazaspiro[4.5]decan-2-one](/img/structure/B1297181.png)

![8-Benzyl-1,3,8-triazaspiro[4.5]decan-2-one](/img/structure/B1297182.png)